N-(allyloxycarbonyl)-3-aminopropionic acid
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Overview
Description
N-(allyloxycarbonyl)-3-aminopropionic acid is a compound that features an amino group protected by an allyloxycarbonyl group. This protection is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents unwanted reactions at the amino site during various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(allyloxycarbonyl)-3-aminopropionic acid typically involves the protection of the amino group in 3-aminopropionic acid with an allyloxycarbonyl group. This can be achieved through the reaction of 3-aminopropionic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of efficient purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(allyloxycarbonyl)-3-aminopropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the allyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The allyloxycarbonyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the free amino group.
Scientific Research Applications
N-(allyloxycarbonyl)-3-aminopropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(allyloxycarbonyl)-3-aminopropionic acid primarily involves its role as a protected amino acid derivative. The allyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites. Upon removal of the protecting group, the free amino group can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-aminopropionic acid: Another protected amino acid with a tert-butoxycarbonyl group.
N-Fmoc-3-aminopropionic acid: Features a fluorenylmethyloxycarbonyl protecting group.
N-Cbz-3-aminopropionic acid: Contains a benzyloxycarbonyl protecting group.
Uniqueness
N-(allyloxycarbonyl)-3-aminopropionic acid is unique due to its allyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic applications where selective deprotection is required.
Properties
IUPAC Name |
3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-5-12-7(11)8-4-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELKWISMRZJIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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